![molecular formula C14H15BrN2O B1383067 2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole CAS No. 1422344-46-4](/img/structure/B1383067.png)
2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two adjacent nitrogen atoms . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis
Pyrazoles have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in synthesis of bioactive compounds and reactions in different media .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . Their structural diversity allows for the modulation of activity by modifying different regions of the molecule .Scientific Research Applications
Antimicrobial Applications
This compound has been studied for its potential in creating new antimicrobial agents. The presence of both benzimidazole and pyrazole rings in its structure contributes to its biological activity. These compounds have shown effectiveness against a range of microbial pathogens, addressing the urgent need for new treatments against multi-resistant bacteria .
Antiviral Research
In the context of the COVID-19 pandemic, there has been a surge in the synthesis of compounds with antiviral properties. The benzimidazole–pyrazole hybrids, to which our compound is related, have demonstrated promising antiviral activities, which could be pivotal in developing treatments for viral infections .
Antitumor Properties
Benzimidazole derivatives, including those with pyrazole rings, have been recognized for their therapeutic action as antitumor drugs. Research into these compounds continues to be significant due to their potential in cancer treatment .
Anti-Inflammatory and Analgesic Uses
The compound’s framework is conducive to anti-inflammatory and analgesic properties. This makes it a candidate for the development of new pain relief medications that could be more effective or have fewer side effects than current options .
Anti-Alzheimer’s Research
Compounds with benzimidazole and pyrazole structures have been associated with anti-Alzheimer’s activity. The ongoing research in this field aims to develop drugs that can help manage or slow down the progression of Alzheimer’s disease .
Antidiabetic Potential
The compound’s unique structure has been linked to antidiabetic properties. This opens up possibilities for creating new medications that could help control blood sugar levels in diabetic patients .
Antioxidant Capabilities
Studies have shown that benzopyran-annulated pyrano[2,3-c]pyrazole derivatives exhibit antioxidant properties. This suggests that our compound could be useful in combating oxidative stress, which is implicated in various chronic diseases .
Kinase Inhibition for Cancer Therapy
Some benzopyran-annulated pyrano[2,3-c]pyrazole derivatives have shown promise in inhibiting human Chk1 kinase, an enzyme involved in cancer cell proliferation. This indicates potential applications in targeted cancer therapies .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Based on the potential involvement in suzuki–miyaura coupling reactions , it can be inferred that this compound might play a role in carbon–carbon bond formation, which is a fundamental process in organic synthesis.
Result of Action
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that this compound might contribute to the formation of new carbon–carbon bonds, thereby enabling the synthesis of complex organic molecules.
Action Environment
It’s worth noting that the suzuki–miyaura coupling reactions, in which this compound might be involved, are known for their mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzyl-7-(bromomethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-8-13-14-12(6-7-18-13)10-17(16-14)9-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHULEDHHYJBFPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=NN(C=C21)CC3=CC=CC=C3)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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